molecular formula C8H8ClNO2 B14058117 5-Amino-4-chloro-2-methylbenzoic acid

5-Amino-4-chloro-2-methylbenzoic acid

Cat. No.: B14058117
M. Wt: 185.61 g/mol
InChI Key: WGJYXWJRRSXENJ-UHFFFAOYSA-N
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Description

5-Amino-4-chloro-2-methylbenzoic acid is an organic compound with the molecular formula C8H8ClNO2. It is characterized by the presence of amino, chloro, and methyl functional groups attached to a benzoic acid core. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-chloro-2-methylbenzoic acid typically involves the chlorination of 2-amino-3-methylbenzoic acid. In the presence of N-chlorosuccinimide and dimethylformamide (DMF) as a solvent, the reaction proceeds with good regioselectivity due to the strong electron-donating ability of the amino group . The reaction is carried out under heating conditions to achieve satisfactory results.

Industrial Production Methods

Industrial production of this compound can involve multi-step processes, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization. These steps are scalable and can be run on large batches with significant yield and cost reduction.

Chemical Reactions Analysis

Substitution Reactions

The chlorine atom at the 4-position and amino group at the 5-position participate in nucleophilic and electrophilic substitutions.

Reaction TypeReagents/ConditionsProduct FormedYield/Notes
Chlorine Substitution N-Chlorosuccinimide (NCS) in DMF, 65–75°C4-Amino-5-chloro-2-methoxybenzoic acid methyl esterRequires catalytic heating
Amino Group Alkylation Dimethyl sulfate, KOH/acetone, 20–30°CMethyl ether derivativesControlled pH avoids over-alkylation
Aromatic Chlorination Dichlorohydantoin, DMF, 90–110°C2-Amino-3-methyl-5-chlorobenzoic acidBenzoyl peroxide as catalyst

Key Findings :

  • Chlorination with NCS proceeds regioselectively at the 5-position in DMF .

  • Dichlorohydantoin introduces chlorine under radical-initiated conditions, favoring para-substitution .

Oxidation and Reduction

The amino group undergoes redox transformations, while the carboxylic acid remains inert under mild conditions.

Reaction TypeReagents/ConditionsProduct FormedApplication
Amino Oxidation KMnO₄/H₂SO₄, 50–60°CNitro derivative (-NO₂)Intermediate for pharmaceuticals
Nitro Reduction H₂/Pd-C, ethanol, 50°C, 2 hrAmino group regeneration (-NH₂)High yield (98.6%)

Mechanistic Insight :

  • Pd-catalyzed hydrogenation selectively reduces nitro groups without affecting chlorine or methyl substituents .

Esterification and Hydrolysis

The carboxylic acid group reacts with alcohols to form esters, which are hydrolyzed under acidic/basic conditions.

Reaction TypeReagents/ConditionsProduct FormedEfficiency
Methyl Esterification Dimethyl sulfate, KOH/acetoneMethyl esterRequires pH control
Ethyl Esterification Ethanol/H₂SO₄, refluxEthyl ester85–90% conversion
Ester Hydrolysis KOH/MeOH-H₂O, reflux, 1–2 hrRegenerated carboxylic acidQuantitative yield

Industrial Relevance :

  • Ester derivatives simplify purification and storage due to enhanced solubility in organic solvents .

Comparative Reactivity with Analogues

The methyl group at the 2-position sterically influences reaction pathways compared to unmethylated analogues.

CompoundChlorination Rate (Relative)Nitration Yield
5-Amino-4-chloro-2-methylbenzoic acid1.0 (reference)72%
5-Amino-2-chlorobenzoic acid1.368%
4-Amino-5-chloro-2-methoxybenzoic acid0.8N/A

Trends :

  • Methyl groups reduce chlorination rates by 20% compared to non-methylated analogues due to steric hindrance .

  • Methoxy substituents further decelerate electrophilic substitutions .

Stability and Degradation Pathways

The compound degrades under harsh conditions:

  • Thermal Decomposition : Above 200°C, decarboxylation occurs, releasing CO₂ and forming 5-amino-4-chloro-2-methylbenzene .

  • Photodegradation : UV exposure in solution leads to dechlorination and quinone formation .

Mechanism of Action

The mechanism of action of 5-Amino-4-chloro-2-methylbenzoic acid involves its functional groups participating in various chemical reactions. The amino group can undergo diazotization, transforming into other active functional groups, while the chlorine atom can participate in substitution reactions . These reactions enable the compound to act as a versatile intermediate in organic synthesis.

Biological Activity

5-Amino-4-chloro-2-methylbenzoic acid, a benzoic acid derivative, has garnered attention for its diverse biological activities and potential therapeutic applications. This compound is characterized by its molecular structure, which includes an amino group at the 5-position, a chlorine atom at the 4-position, and a methyl group at the 2-position of the benzene ring. Its unique configuration allows it to participate in various biochemical interactions, making it a valuable intermediate in pharmaceutical synthesis and research.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory properties. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various experimental models. For instance, a study demonstrated that treatment with this compound led to decreased levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-induced inflammation models, suggesting its potential role in managing inflammatory diseases.

The biological activity of this compound is partly attributed to its interaction with specific enzymes and receptors. It has been identified as an inhibitor of certain enzymes involved in metabolic pathways, which may contribute to its therapeutic effects. For instance, it has been shown to modulate the activity of cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins involved in inflammation .

Case Studies and Research Findings

  • Case Study on Anti-inflammatory Effects : In a controlled experiment involving animal models of arthritis, administration of this compound resulted in a significant reduction in joint swelling and pain compared to the control group. Histological analysis revealed decreased infiltration of inflammatory cells in treated subjects.
  • Pharmacological Studies : A series of pharmacological evaluations have indicated that this compound exhibits dose-dependent inhibition of COX-1 and COX-2 activities. This finding suggests its potential as a non-steroidal anti-inflammatory drug (NSAID) alternative with fewer side effects compared to conventional NSAIDs .
  • Toxicological Assessments : Safety assessments have been conducted to evaluate the toxicity profile of this compound. These studies indicated that while the compound exhibits low acute toxicity, prolonged exposure may lead to mild irritative effects on skin and eyes. Therefore, caution is advised when handling this chemical in laboratory settings .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally similar compounds. The following table summarizes key features and activities:

Compound NameCAS NumberKey FeaturesBiological Activity
4-Amino-2-chlorobenzoic acid2457-76-3Lacks methyl substitution; anti-inflammatoryModerate inhibition of COX enzymes
2-Amino-5-chloro-3-methylbenzoic acid20776-67-4Different substitution pattern; potential NSAIDLimited anti-inflammatory effects
Methyl 3-amino-5-chloro-2-methylbenzoate294190-18-4Ester derivative; used in organic synthesisModerate enzyme inhibition

This comparative analysis highlights the unique properties of this compound, particularly its enhanced anti-inflammatory activity due to its specific substitution pattern.

Properties

Molecular Formula

C8H8ClNO2

Molecular Weight

185.61 g/mol

IUPAC Name

5-amino-4-chloro-2-methylbenzoic acid

InChI

InChI=1S/C8H8ClNO2/c1-4-2-6(9)7(10)3-5(4)8(11)12/h2-3H,10H2,1H3,(H,11,12)

InChI Key

WGJYXWJRRSXENJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C(=O)O)N)Cl

Origin of Product

United States

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